Aloesin

Overview

Description

Aloesin is a bioactive compound found in the Aloe vera plant. It is an aromatic chromone, specifically a C-glycosylated chromone, which has garnered attention for its various applications in the cosmetic and health food industries . This compound is known for its ability to inhibit tyrosinase activity, an enzyme responsible for the production of melanin, making it a popular ingredient in skin-whitening products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aloesin can be extracted from the Aloe vera rind using green organic solvents such as ethanol, propylene glycol, and glycerol in aqueous mixtures . The extraction process involves optimizing variables such as time, temperature, and solvent composition to maximize yield . Additionally, this compound can be synthesized from aloeresin A through enzymatic hydrolysis using commercial hydrolytic enzymes like lipases, esterases, proteases, and acylase .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from Aloe vera rind, which is often discarded as a by-product . The process is optimized using response surface methodology to determine the best conditions for extraction, including time, temperature, and solvent composition . Aqueous propylene glycol has been found to be the most promising solvent for this compound recovery .

Chemical Reactions Analysis

Types of Reactions

Aloesin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One notable reaction is the hydrolysis of aloeresin A to this compound and p-coumaric acid using commercial hydrolytic enzymes .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using lipases, esterases, proteases, and acylase.

Oxidation and Reduction:

Major Products Formed

Hydrolysis: This compound and p-coumaric acid.

Scientific Research Applications

Inhibition of Hyperpigmentation

Mechanism and Efficacy:

Aloesin has been shown to inhibit melanin production, making it a potential treatment for hyperpigmentation disorders. A study demonstrated that this compound treatment suppressed pigmentation by 34% compared to controls after exposure to UV radiation. When combined with arbutin, the suppression reached 63.3% .

Case Study:

In an experimental setup involving UV-irradiated human skin, subjects were treated with this compound four times daily for 15 days. The results indicated a dose-dependent suppression of pigmentation, highlighting this compound's potential as a therapeutic agent for conditions like melasma .

Anti-Inflammatory Properties

Research Findings:

this compound has been investigated for its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis. Molecular docking studies suggest that this compound can inhibit tumor necrosis factor-alpha, a key inflammatory mediator .

Case Study:

In silico analyses revealed that this compound exhibited favorable binding energy and drug-like properties, indicating its potential for further development into anti-inflammatory therapeutics. Future directions include in vivo studies and clinical trials .

Wound Healing Enhancement

Mechanism of Action:

Research indicates that this compound accelerates the wound healing process by modulating inflammation and promoting tissue remodeling through pathways involving MAPK/Rho and Smad .

Data Summary:

this compound was shown to ameliorate all phases of wound healing— inflammation, proliferation, and remodeling—suggesting its utility in clinical settings for enhancing recovery from skin injuries .

Agricultural Applications

Fungal Inhibition:

this compound has demonstrated significant antifungal activity against Magnaporthe oryzae, a pathogen responsible for rice blast disease. A study found that this compound inhibited spore germination and appressorium formation effectively at concentrations as low as 175 μg/mL .

Data Table: Effects of this compound on M. oryzae

| Concentration (μg/mL) | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|

| 175 | 32.51 | 175.26 |

| 625 | 92.30 | 9145 |

This table summarizes the efficacy of this compound in inhibiting the growth and development of M. oryzae, indicating its potential as a biopesticide in agriculture.

Cosmetic Applications

Skin Lightening Agent:

Given its ability to inhibit tyrosinase activity, this compound is being explored as an ingredient in cosmetic formulations aimed at skin lightening and treating uneven skin tone .

Case Study:

In pigmented skin equivalents, this compound was found to reduce melanin content significantly while exhibiting direct inhibitory effects on melanogenesis . This suggests that this compound could serve as a safer alternative to traditional skin lightening agents.

Mechanism of Action

Aloesin exerts its effects primarily through the inhibition of tyrosinase activity, which is crucial for melanin production . Additionally, it promotes wound healing by increasing cell migration via phosphorylation of Cdc42 and Rak1, cytokines, and growth factors . These molecular targets and pathways contribute to its effectiveness in cosmetic and medical applications.

Comparison with Similar Compounds

Aloesin is often compared with other bioactive compounds found in Aloe vera, such as aloe-emodin, aloin, and acemannan . While all these compounds have various health benefits, this compound is unique in its strong tyrosinase inhibitory activity, making it particularly valuable in skin-whitening products . Other compounds like aloe-emodin and aloin are more commonly associated with laxative effects and anti-inflammatory properties .

List of Similar Compounds

- Aloe-emodin

- Aloin

- Acemannan

- Emodin

This compound stands out due to its specific applications in the cosmetic industry and its unique mechanism of action involving tyrosinase inhibition .

Properties

IUPAC Name |

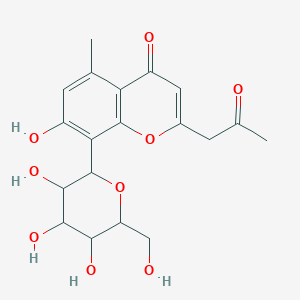

7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIKAXXIWJHWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.